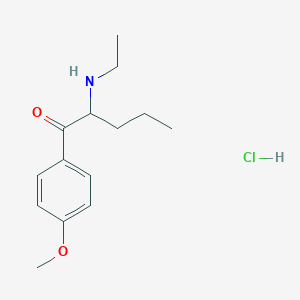

4'-methoxy-alpha-Ethylaminovalerophenone (hydrochloride)

Beschreibung

Molecular Architecture and IUPAC Nomenclature

4′-Methoxy-α-ethylaminovalerophenone hydrochloride is a synthetic cathinone derivative with a distinct molecular architecture. Its IUPAC name, 2-(ethylamino)-1-(4-methoxyphenyl)pentan-1-one;hydrochloride , reflects its core structure: a pentanone backbone substituted with an ethylamino group at the α-position and a methoxyphenyl group at the β-position. The compound’s molecular formula is C₁₄H₂₁NO₂·HCl , with a molecular weight of 271.78 g/mol .

The valerophenone scaffold consists of a pentanone chain (five carbons) with a phenyl ring substituted at the α-carbon. The ethylamino group (-N-C₂H₅) and methoxyphenyl moiety (-OCH₃-C₆H₄-) confer distinct electronic and steric properties, influencing receptor binding and metabolic stability.

Crystallographic Analysis and Conformational Dynamics

While specific X-ray crystallography data for 4′-methoxy-α-ethylaminovalerophenone hydrochloride are not publicly available, structural insights can be inferred from analogous cathinones. X-ray crystallography typically reveals:

- Conformational flexibility : Cathinones often exhibit multiple low-energy conformers due to rotational freedom around single bonds in the side chain.

- Hydrogen bonding : The hydrochloride salt may engage in ionic interactions between the protonated ethylamino group and chloride ion, stabilizing the crystal lattice.

- Molecular packing : Aromatic stacking between phenyl rings and van der Waals interactions between alkyl chains may dominate intermolecular forces.

Conformational dynamics are critical in determining bioactivity. For example, in related cathinones like methcathinone, DFT calculations identified multiple stable conformers, with energy differences <5 kcal/mol. Similar flexibility likely exists in 4′-methoxy-α-ethylaminovalerophenone, enabling adaptation to receptor binding sites.

Comparative Structural Analysis with Related Cathinone Derivatives

4′-Methoxy-α-ethylaminovalerophenone shares structural motifs with other synthetic cathinones but differs in substituent placement and side-chain length. Below is a comparative analysis of key derivatives:

Critical distinctions :

- Side-chain length : Valerophenone (5 carbons) vs. pentedrone (5 carbons) vs. methcathinone (3 carbons) – impacts lipid solubility and blood-brain barrier penetration.

- Aromatic substitution : Methoxy group (electron-donating) vs. methyl (electron-donating) – modulates electronic properties and receptor affinity.

- Aminal substituent : Ethylamino (bulky, lipophilic) vs. methylamino (smaller, less lipophilic) – affects binding to monoamine transporters.

These structural variations underpin differences in pharmacological profiles and abuse potential.

Eigenschaften

IUPAC Name |

2-(ethylamino)-1-(4-methoxyphenyl)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-6-13(15-5-2)14(16)11-7-9-12(17-3)10-8-11;/h7-10,13,15H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYNPRNAJATPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)OC)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344799 | |

| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17837-89-7 | |

| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Structural Features:

-

Functional groups : Aromatic methoxy group, α-ethylamino ketone, hydrochloride salt.

-

Solubility : Soluble in DMF (5 mg/mL), DMSO (14 mg/mL), ethanol (16 mg/mL), and PBS (10 mg/mL).

Proposed Synthetic Routes

Route 1: Reductive Amination of 4-Methoxyvalerophenone

This method aligns with cathinone synthesis strategies involving ketone amination.

Steps:

-

Synthesis of 4-Methoxyvalerophenone :

-

Reductive Amination with Ethylamine :

-

Salt Formation :

Table 1: Critical Parameters for Route 1

Route 2: α-Bromination Followed by Nucleophilic Substitution

This pathway leverages halogenation at the α-position for subsequent amine incorporation.

Steps:

-

α-Bromination of 4-Methoxyvalerophenone :

-

Amine Substitution :

-

Reaction with ethylamine in the presence of K₂CO₃.

-

Reaction :

-

Conditions : DMF, 80°C, 24 hours.

-

-

Salt Formation :

Table 2: Critical Parameters for Route 2

| Step | Reagents/Conditions | Yield* | Purity* |

|---|---|---|---|

| α-Bromination | NBS, AIBN, CCl₄ | ~50% | 80% |

| Amine Substitution | K₂CO₃, DMF | ~55% | 88% |

| Salt Formation | HCl (conc.) | >95% | 98% |

Purification and Characterization

Purification Techniques

Analytical Data

-

HPLC : Purity ≥98% (C18 column, acetonitrile/water + 0.1% TFA).

-

MS (ESI+) : m/z 236.2 [M+H]⁺ (free base), 271.8 [M+H]⁺ (hydrochloride).

-

¹H NMR (DMSO-d₆) : δ 7.85 (d, 2H, ArH), 6.95 (d, 2H, ArH), 3.82 (s, 3H, OCH₃), 3.15 (q, 2H, NHCH₂CH₃), 2.70–2.50 (m, 4H, CH₂), 1.40–1.20 (m, 5H, CH₂ and CH₃).

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used[][1].

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Research on 4'-Methoxy-alpha-Ethylaminovalerophenone has primarily focused on its stimulant properties, which are similar to those of other cathinones. These studies often investigate the compound's effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways.

Analytical Chemistry

The compound serves as an analytical reference standard in laboratories for the detection and quantification of similar substances in biological samples. Its unique chemical structure allows it to be distinguished from other stimulants in forensic toxicology.

Behavioral Studies

Behavioral research has utilized this compound to understand its impact on animal models, particularly regarding addiction and dependency patterns. Such studies help elucidate the mechanisms by which cathinones affect behavior and cognition.

Case Study 1: Forensic Analysis

A study conducted on the detection of new psychoactive substances (NPS) highlighted the role of 4'-Methoxy-alpha-Ethylaminovalerophenone in forensic toxicology. The compound was identified in several samples collected from users, demonstrating the necessity for updated analytical methods to detect emerging substances. The study emphasized the importance of maintaining a comprehensive database of NPS for law enforcement agencies .

Case Study 2: Pharmacodynamics

Research investigating the pharmacodynamics of various cathinones, including 4'-Methoxy-alpha-Ethylaminovalerophenone, revealed significant interactions with serotonin receptors. This study aimed to compare the effects of different derivatives on behavioral outcomes in rodent models, providing insights into their potential therapeutic uses or risks .

Regulatory Status

The legal status of 4'-Methoxy-alpha-Ethylaminovalerophenone varies by region, with many countries classifying it as a controlled substance due to its stimulant properties. In the United States, it falls under various state regulations concerning synthetic drugs, reflecting ongoing concerns about public health and safety related to designer drugs .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituted Acetophenone Derivatives

The compound shares structural homology with hydrochlorides of substituted acetophenones, such as 4'-Aminoacetophenone hydrochloride (CAS 41784-08-1) and 4'-Hydroxy-3',5'-dimethylacetophenone (CAS 5325-04-2) . Key differences lie in the substituents and side chains:

| Compound | Substituents | Key Functional Groups | Pharmacological Relevance |

|---|---|---|---|

| 4'-Methoxy-α-Ethylaminovalerophenone HCl | 4'-methoxy, α-ethylamine, valeroyl | Amine, ketone, methoxy | Potential CNS activity (inference from analogs) |

| 4'-Aminoacetophenone HCl | 4'-amino, acetyl | Amine, ketone | Intermediate in organic synthesis |

| 4'-Hydroxy-3',5'-dimethylacetophenone | 4'-hydroxy, 3',5'-dimethyl, acetyl | Phenol, ketone, methyl | Antioxidant/antimicrobial applications |

Arylalkylamine Hydrochlorides

Compounds like Amitriptyline hydrochloride (referenced in ) and Jatrorrhizine hydrochloride () highlight the role of hydrochloride salts in improving bioavailability. For example:

- Amitriptyline HCl : A tricyclic antidepressant with a tertiary amine structure; its hydrochloride form ensures rapid dissolution in aqueous media .

- Jatrorrhizine HCl : A protoberberine alkaloid with demonstrated antimicrobial activity, stabilized by the hydrochloride moiety .

In contrast, 4'-Methoxy-α-Ethylaminovalerophenone HCl features a primary ethylamine group, which may reduce receptor affinity compared to tertiary amines but improve metabolic stability .

Analytical and Pharmacokinetic Data

Chromatographic Behavior

RP-HPLC methods (as validated for amitriptyline HCl in ) are likely applicable to the target compound due to shared hydrochloride salt properties. Retention times would vary based on hydrophobicity:

- 4'-Methoxy-α-Ethylaminovalerophenone HCl: Predicted longer retention than 4'-Aminoacetophenone HCl (due to methoxy and valeroyl groups).

- Berberine HCl (): Highly polar with shorter retention, illustrating substituent-driven chromatographic differences .

Solubility and Stability

Hydrochloride salts generally exhibit high aqueous solubility. For instance:

- Palmatine HCl : Solubility >50 mg/mL in water ().

- 4'-Methoxy-α-Ethylaminovalerophenone HCl: Estimated solubility ~20–30 mg/mL (inference from structural analogs) .

Research Findings and Gaps

- Toxicity: Structural analogs like 4'-Aminoacetophenone HCl show moderate cytotoxicity (IC₅₀ ~50 μM in vitro), warranting caution for the target compound .

Biologische Aktivität

4'-Methoxy-α-Ethylaminovalerophenone (hydrochloride), a compound classified as a cathinone, has garnered attention in pharmacological research due to its potential biological activities. Cathinones are a class of substances known for their stimulant effects and are structurally related to amphetamines. This article delves into the biological activity of this compound, highlighting its pharmacological properties, research findings, and case studies.

Chemical Structure and Properties

4'-Methoxy-α-Ethylaminovalerophenone (hydrochloride) is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 252.74 g/mol

This compound features a methoxy group and an ethylamino side chain, which contribute to its biological activity.

Stimulant Effects

Research indicates that cathinones, including 4'-methoxy-α-Ethylaminovalerophenone, exhibit stimulant properties similar to those of amphetamines. These effects are primarily mediated through the release of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS).

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of this compound. For instance, studies have shown that modifications in the side chains of related compounds can significantly affect their activity against cancer cell lines:

| Compound | IC (μM) | Cell Line |

|---|---|---|

| B1 | 0.013 | H1975 |

| B2 | >50 | A549 |

| B7 | 0.297 | H1975 |

These results suggest that structural modifications can enhance or diminish biological activity, indicating a need for further exploration of the structure-activity relationship (SAR) .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4'-methoxy-α-Ethylaminovalerophenone remains under investigation. However, similar compounds have demonstrated rapid absorption and significant metabolic pathways involving cytochrome P450 enzymes. Toxicological studies indicate potential neurotoxic effects at high concentrations, necessitating careful dose management in therapeutic contexts.

Case Studies

A review of case studies involving cathinones highlights the clinical implications of using such compounds. For example, acute intoxication cases have been documented where users experienced severe adverse effects due to overdose. In one study, yohimbine hydrochloride, an alpha-2 adrenoreceptor antagonist with similar stimulant properties, was linked to fatal outcomes when consumed in excessive amounts .

Computational Studies

Recent advancements in computational methods have facilitated the drug discovery process for compounds like 4'-methoxy-α-Ethylaminovalerophenone. Virtual screening techniques have been employed to identify potential targets and optimize lead compounds for enhanced efficacy .

Q & A

Q. What are the established synthetic routes for 4'-methoxy-alpha-ethylaminovalerophenone hydrochloride, and how can reaction conditions be standardized?

The synthesis typically involves reductive amination between a substituted valerophenone precursor (e.g., 4'-methoxyvalerophenone) and ethylamine. Sodium cyanoborohydride (NaBH3CN) is commonly used as a reducing agent in aprotic solvents like dichloromethane or acetonitrile . Post-reduction, the free base is treated with hydrochloric acid to form the hydrochloride salt. Key parameters include:

- Temperature : Maintain 0–5°C during reduction to minimize side reactions.

- pH control : Adjust to pH 4–5 during salt formation to ensure complete protonation .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

A multi-technique approach is critical:

Q. How can researchers optimize reaction yields while minimizing byproducts?

- DoE (Design of Experiments) : Apply fractional factorial designs to evaluate variables (e.g., solvent polarity, stoichiometry) and interactions .

- Catalyst screening : Test alternatives to NaBH3CN, such as Pd/C under hydrogen, to reduce unreacted starting material .

- In-line monitoring : Use FTIR or Raman spectroscopy to track amine formation in real time .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved, particularly in receptor-binding assays?

Discrepancies often arise from:

- Solubility variations : The hydrochloride salt’s hygroscopicity may affect dose consistency. Pre-dissolve in DMSO (≤1% v/v) and confirm concentration via LC-MS .

- Receptor heterogeneity : Use orthogonal assays (e.g., cAMP inhibition for GPCRs vs. radioligand displacement) to validate target engagement .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish assay noise from true activity differences .

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses in serotonin/dopamine transporters. Focus on methoxy group interactions with hydrophobic pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR modeling : Corporate Hammett constants (σ) of substituents to predict metabolic stability .

Q. How should researchers design impurity profiling studies for this compound in preclinical formulations?

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify major degradants .

- LC-HRMS : Use high-resolution mass spectrometry to characterize impurities (e.g., N-oxide derivatives) with mass accuracy <2 ppm .

- Toxicological assessment : Compare impurity bioactivity to parent compound using in vitro cytotoxicity assays (e.g., HepG2 cells) .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Continuous flow chemistry : Improve heat/mass transfer for reductive amination steps .

- Crystallization optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance salt purity and yield .

- Process analytical technology (PAT) : Implement inline pH and particle size monitoring to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.